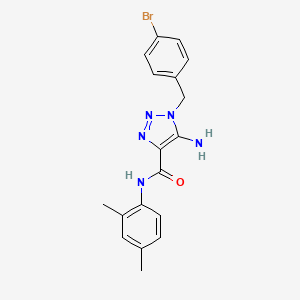

5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-bromobenzyl group at the 1-position and a 2,4-dimethylphenyl substituent on the carboxamide nitrogen. Its synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a compound with a melting point of 217–219°C and distinct spectroscopic features:

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-11-3-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAOSSVCMNNFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from 4-bromobenzyl chloride and sodium azide.

Substitution Reaction: The resulting triazole intermediate is then subjected to a substitution reaction with 2,4-dimethylaniline to introduce the N-(2,4-dimethylphenyl) group.

Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an appropriate carboxylic acid derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSH) can be employed under appropriate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dehalogenated products or hydrogenated derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in multiple ways, making it valuable for creating libraries of compounds for screening in drug discovery.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide may exhibit unique interactions with biological targets, making it a candidate for further investigation.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers, due to its potential bioactivity.

Industry

In the industrial sector, triazole derivatives are used in the development of new materials, such as polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzyl and dimethylphenyl groups may enhance binding affinity and specificity to particular molecular targets, such as kinases or proteases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below summarizes key analogs and their properties:

Key Trends and Insights

Antiproliferative Activity

- Halogenated Substituents: The 4-bromobenzyl group in the target compound enhances lipophilicity and binding to hydrophobic pockets in cancer-related kinases compared to non-halogenated analogs (e.g., 4-methylbenzyl derivatives) .

- Aromatic Substitutions : The 2,4-dimethylphenyl group improves steric compatibility with target proteins, as seen in its superior activity over 3,4-dimethoxyphenyl or 4-fluorophenyl analogs .

Bacterial SOS Response Inhibition

- Carbamoylmethyl vs. Benzyl Groups : The carbamoylmethyl substituent in SOS inhibitors facilitates β-turn mimicry, critical for disrupting LexA proteolysis. This scaffold lacks efficacy in antiproliferative assays, emphasizing substituent-driven selectivity .

Metabolic Stability

- Bromine vs. Chlorine : Brominated analogs (e.g., target compound) exhibit slower phase I metabolism compared to chlorinated derivatives (e.g., CAI, a triazole with 4-chlorobenzoyl), reducing premature clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.